HSV-2 Potency vs. Acyclovir
Phthiobuzone demonstrates quantifiable in vitro potency against HSV-2. A direct potency comparison with acyclovir, the gold-standard anti-herpetic, reveals that Phthiobuzone has a reported IC50 of 1.75 µg/mL against HSV-2 [1]. This is within a 10-fold difference of the reported IC50 for acyclovir (approximately 0.15 µg/mL) against the same virus strain [2]. While acyclovir is more potent, the data confirms that Phthiobuzone is not an inert or negligible agent and possesses measurable antiviral activity in the same model system.
| Evidence Dimension | In vitro antiviral potency (IC50) |
|---|---|
| Target Compound Data | IC50 = 1.75 µg/mL |
| Comparator Or Baseline | Acyclovir (IC50 ~ 0.15 µg/mL) |
| Quantified Difference | Acyclovir is approximately 11.7-fold more potent than Phthiobuzone in this assay system. |
| Conditions | In vitro cell culture assay against herpes simplex virus type 2 (HSV-2). |
Why This Matters
This places Phthiobuzone's potency in a well-understood context; it is a moderate-potency agent, not a substandard one, justifying its use as a second-line or alternative therapy where acyclovir's mechanism or resistance profile is not optimal.
- [1] Yang YJ, Zhao JH, Pan XD, Zhang PC. Synthesis and antiviral activity of phthiobuzone analogues. Chem Pharm Bull (Tokyo). 2010;58(2):208-211. View Source
- [2] Collins P, Bauer DJ. The activity in vitro against herpes virus of 9-(2-hydroxyethoxymethyl)guanine (acycloguanosine), a new antiviral agent. J Antimicrob Chemother. 1979;5(4):431-436. View Source
